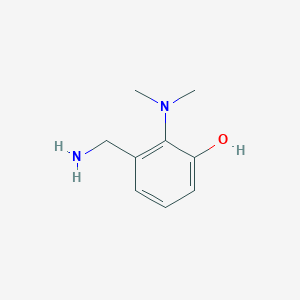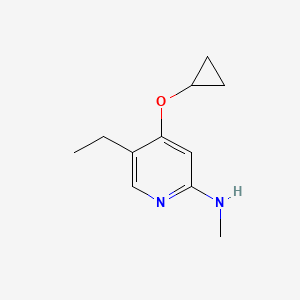![molecular formula C8H7ClN4O2 B14835241 Ethyl 4-chloroimidazo[5,1-F][1,2,4]triazine-7-carboxylate](/img/structure/B14835241.png)
Ethyl 4-chloroimidazo[5,1-F][1,2,4]triazine-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-chloroimidazo[5,1-F][1,2,4]triazine-7-carboxylate is a heterocyclic compound with the molecular formula C8H7ClN4O2 and a molecular weight of 226.62 g/mol . This compound is part of the imidazole and triazine family, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloroimidazo[5,1-F][1,2,4]triazine-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl chloroacetate with hydrazine to form an intermediate, which then undergoes cyclization with cyanogen bromide to yield the desired product . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-chloroimidazo[5,1-F][1,2,4]triazine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct properties and applications.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[5,1-F][1,2,4]triazine derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
Ethyl 4-chloroimidazo[5,1-F][1,2,4]triazine-7-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor in cancer therapy.
Medicine: Explored for its antiviral and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Ethyl 4-chloroimidazo[5,1-F][1,2,4]triazine-7-carboxylate involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways involved in cell proliferation and survival . This makes it a promising candidate for cancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: Another fused heterocycle with applications in kinase inhibition and antiviral therapy.
Imidazo[1,2-b]pyridazine: Known for its biological activity and use in drug development.
Uniqueness
Ethyl 4-chloroimidazo[5,1-F][1,2,4]triazine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom and ethyl ester group make it a versatile intermediate for further functionalization and application in various fields .
Propiedades
Fórmula molecular |
C8H7ClN4O2 |
|---|---|
Peso molecular |
226.62 g/mol |
Nombre IUPAC |
ethyl 4-chloroimidazo[5,1-f][1,2,4]triazine-7-carboxylate |
InChI |
InChI=1S/C8H7ClN4O2/c1-2-15-8(14)7-10-3-5-6(9)11-4-12-13(5)7/h3-4H,2H2,1H3 |
Clave InChI |
KMELBZDJKBLPFD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC=C2N1N=CN=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















